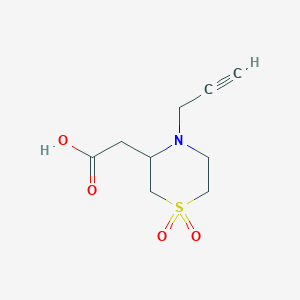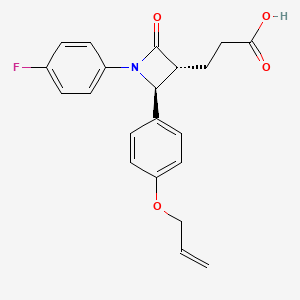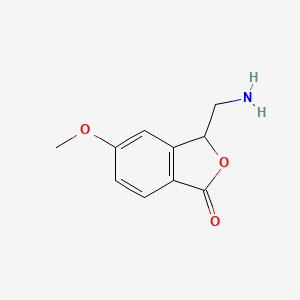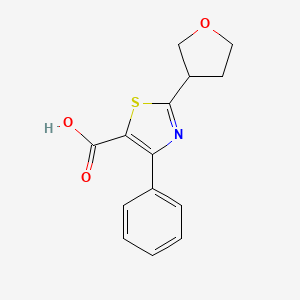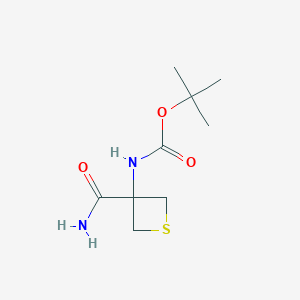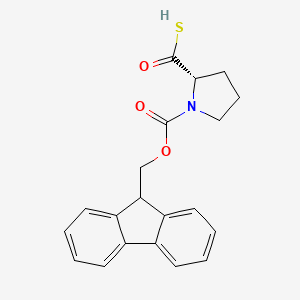
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring with a carbothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid typically involves the following steps:
Fmoc Protection:
Thioester Formation: The carbothioic acid moiety is introduced through a reaction with a suitable thioester precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the protection and deprotection steps required for Fmoc chemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The Fmoc group can be removed under reductive conditions to yield the free amine.
Substitution: The carbothioic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Piperidine or other secondary amines are commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or alcohols can react with the carbothioic acid moiety.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Substituted thioesters.
Scientific Research Applications
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid has several scientific research applications:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect amine groups.
Medicinal Chemistry: The compound can be used to synthesize peptide-based drugs or inhibitors.
Bioconjugation: The thioester group can be used to link peptides to other biomolecules.
Mechanism of Action
The mechanism of action of (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid involves the following:
Molecular Targets: The compound primarily targets amine groups in peptides and proteins.
Pathways Involved: The Fmoc group protects the amine during synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Compounds such as Fmoc-Lysine or Fmoc-Arginine.
Thioester-Containing Compounds: Compounds like N-acetylcysteine thioester.
Uniqueness
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbothioic S-acid is unique due to the combination of the Fmoc protecting group and the carbothioic acid moiety, which allows for versatile applications in peptide synthesis and bioconjugation.
Properties
Molecular Formula |
C20H19NO3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbothioic S-acid |
InChI |
InChI=1S/C20H19NO3S/c22-19(25)18-10-5-11-21(18)20(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,25)/t18-/m0/s1 |
InChI Key |
UTJGAFKTKAZZJX-SFHVURJKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)S |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


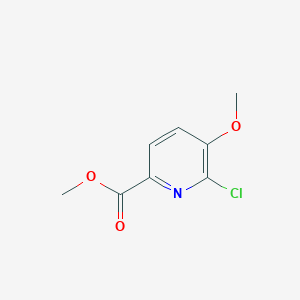
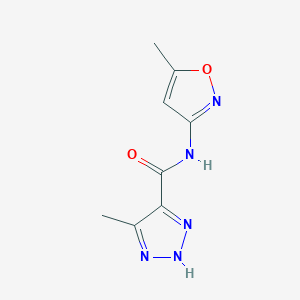
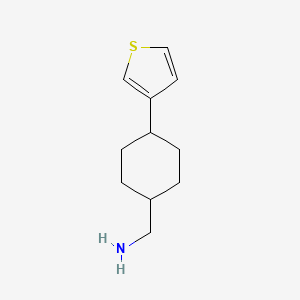


![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
